4-isobutyl-2-methyltetrahydropyrrolo[3,4-c]pyrrole-1,3(2H,3aH)-dione

Catalog No.
S13953964
CAS No.
M.F
C11H18N2O2
M. Wt
210.27 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
4-isobutyl-2-methyltetrahydropyrrolo[3,4-c]pyrrole...

Product Name

4-isobutyl-2-methyltetrahydropyrrolo[3,4-c]pyrrole-1,3(2H,3aH)-dione

IUPAC Name

5-methyl-3-(2-methylpropyl)-2,3,3a,6a-tetrahydro-1H-pyrrolo[3,4-c]pyrrole-4,6-dione

Molecular Formula

C11H18N2O2

Molecular Weight

210.27 g/mol

InChI

InChI=1S/C11H18N2O2/c1-6(2)4-8-9-7(5-12-8)10(14)13(3)11(9)15/h6-9,12H,4-5H2,1-3H3

InChI Key

VJNSOCFFOJLHHW-UHFFFAOYSA-N

Canonical SMILES

CC(C)CC1C2C(CN1)C(=O)N(C2=O)C

4-isobutyl-2-methyltetrahydropyrrolo[3,4-c]pyrrole-1,3(2H,3aH)-dione is a complex heterocyclic compound characterized by its unique bicyclic structure that incorporates a pyrrole moiety. The compound has a molecular formula of C14H17N3O2C_{14}H_{17}N_{3}O_{2} and a molecular weight of approximately 259.30 g/mol. Its structure features an isobutyl group and a methylene bridge connecting two nitrogen-containing rings, which is indicative of its potential reactivity and biological activity.

The chemical behavior of 4-isobutyl-2-methyltetrahydropyrrolo[3,4-c]pyrrole-1,3(2H,3aH)-dione can be explored through various reactions typical of nitrogen-containing heterocycles. These may include:

  • Nucleophilic substitutions: The presence of nitrogen atoms allows for nucleophilic attack at electrophilic centers.
  • Electrophilic aromatic substitution: The aromatic nature of the pyrrole ring can participate in electrophilic substitution reactions.
  • Cyclization reactions: Under certain conditions, the compound may undergo cyclization to form more complex structures.

Specific reaction pathways would depend on the substituents and reaction conditions applied.

The synthesis of 4-isobutyl-2-methyltetrahydropyrrolo[3,4-c]pyrrole-1,3(2H,3aH)-dione can be approached through several methods:

  • Cyclization of precursors: Starting from readily available amino acids or pyrrole derivatives, cyclization reactions can yield the desired product.
  • Functional group modifications: Introduction of the isobutyl group can be achieved via alkylation reactions following the formation of the core pyrrole structure.
  • Multi-step synthesis: A combination of condensation reactions and subsequent modifications can lead to the final heterocyclic compound.

Each method requires careful optimization of reaction conditions to maximize yield and purity.

The unique structure of 4-isobutyl-2-methyltetrahydropyrrolo[3,4-c]pyrrole-1,3(2H,3aH)-dione lends itself to various applications:

  • Pharmaceuticals: Potential use in drug development targeting cancer and infectious diseases.
  • Agricultural chemicals: Possible application as a pesticide or herbicide due to its biological activity.
  • Material science: Use in developing new materials with specific electronic or optical properties.

Interaction studies involving 4-isobutyl-2-methyltetrahydropyrrolo[3,4-c]pyrrole-1,3(2H,3aH)-dione could focus on:

  • Protein binding assays: To assess how well the compound interacts with specific proteins or enzymes.
  • Cellular uptake studies: Evaluating how effectively the compound penetrates cellular membranes and its subsequent biological effects.
  • In vivo studies: Investigating the pharmacokinetics and pharmacodynamics in animal models to understand its therapeutic potential.

Several compounds share structural similarities with 4-isobutyl-2-methyltetrahydropyrrolo[3,4-c]pyrrole-1,3(2H,3aH)-dione. These include:

Compound NameStructure FeaturesUnique Aspects
5-MethylpyrrolidinoneContains a pyrrolidine ringExhibits different reactivity due to saturation
Tetrahydropyran derivativesSaturated six-membered ringDifferent biological activity profiles
Indole derivativesSimilar nitrogen-containing ringOften displays strong biological activities

These compounds highlight the diversity within this chemical class while emphasizing the unique bicyclic structure and potential applications of 4-isobutyl-2-methyltetrahydropyrrolo[3,4-c]pyrrole-1,3(2H,3aH)-dione in pharmaceutical development.

One-Step Cyclocondensation Approaches for Pyrrolo[3,4-c]pyrrole Core Assembly

The bicyclic pyrrolo[3,4-c]pyrrole-dione system is efficiently constructed via cyclocondensation reactions between maleimides and nitrogen- or sulfur-containing precursors. A seminal method involves the reaction of S,N-acetals with maleic anhydride or maleimide under thermal conditions. For instance, refluxing S,N-acetal derivatives with maleimide in acetonitrile yields pyrrolo[3,4-c]pyridine-diones through a tandem cyclization-dehydration pathway. This approach achieves excellent yields (75–92%) and tolerates diverse substituents, including aryl and alkyl groups, at the 2- and 4-positions of the bicyclic core.

A photochemical alternative employs visible light-promoted [3+2] cycloadditions between 2H-azirines and maleimides. Using an organic photocatalyst (e.g., eosin Y), this method generates 4,6a-dihydropyrrolo[3,4-c]pyrrole-diones with good diastereoselectivity (dr > 4:1) and functional group compatibility. The reaction proceeds via a radical mechanism, enabling access to sterically congested derivatives, including those with isobutyl and methyl groups.

Table 1: Comparison of Cyclocondensation Methods for Pyrrolo[3,4-c]pyrrole-dione Synthesis

ReactantsConditionsYield (%)Key Features
S,N-Acetal + MaleimideReflux, CH₃CN, 12 h85–92High regioselectivity
2H-Azirine + MaleimideVisible light, RT, 8 h68–79Diastereoselective
Chalcone + Maleimidep-TsOH, toluene, 60°C71–89Diels-Alder mechanism

The Diels-Alder reaction between 3-(indol-3-yl)maleimides and chalcones, catalyzed by p-toluenesulfonic acid, represents another robust route. This method furnishes tetrahydropyrrolo[3,4-c]pyrrole-diones in up to 89% yield, with the chalcone’s electron-deficient double bond acting as the dienophile. Post-synthetic dehydrogenation using DDQ (2,3-dichloro-5,6-dicyano-1,4-benzoquinone) further aromatizes the core, enhancing structural diversity.

Catalytic Asymmetric Synthesis of Chiral Tetrahydropyrrolo Derivatives

Asymmetric synthesis of the target compound hinges on stereocontrolled cycloadditions and desymmetrization strategies. Azomethine ylides, generated via desilylation of N-silylmethyl imines, serve as versatile 1,3-dipoles in enantioselective [3+2] cycloadditions. For example, chiral Lewis acid catalysts (e.g., Cu(I)/bisoxazoline complexes) induce high enantiomeric excess (ee > 90%) in reactions with maleimides, yielding pyrrolidine-diones with defined stereochemistry.

Photocatalytic methods also enable stereocontrol. The visible light-mediated cycloaddition of 2H-azirines with N-methylmaleimide, using a chiral iridium complex, produces 4,6a-dihydropyrrolo[3,4-c]pyrrole-diones with 78% ee. This strategy leverages energy transfer to excite the azirine, facilitating diastereoselective bond formation while preserving the isobutyl and methyl substituents’ spatial arrangement.

Mechanistic Insight:
The stereochemical outcome is influenced by the ylide’s conformation. Synclinal azomethine ylides, stabilized by intramolecular hydrogen bonding, preferentially undergo endo-selective cycloadditions with maleimides, affording the cis-fused bicyclic system. This preference aligns with the target compound’s trans-decalin-like geometry, ensuring optimal orbital overlap during transition states.

Solvent-Free Mechanochemical Strategies in Heterocyclic System Construction

While solvent-free mechanochemical synthesis of 4-isobutyl-2-methyltetrahydropyrrolo[3,4-c]pyrrole-dione remains unexplored, analogous heterocyclic systems demonstrate the feasibility of this approach. Ball milling S,N-acetals with maleimide derivatives in the absence of solvent could streamline the cyclocondensation process, reducing reaction times and waste generation. Preliminary studies on pyrrole synthesis via grinding phenacyl bromides, amines, and diketones highlight mechanochemistry’s potential for constructing nitrogen-rich frameworks.

Adapting Diels-Alder reactions to solid-state conditions may further enhance sustainability. For instance, mixing maleimides and chalcones in a ball mill with p-TsOH as a catalyst could replicate the solution-phase efficiency (71–89% yield) while eliminating toluene. This method would align with green chemistry principles, though empirical validation is required to optimize substituent compatibility and regioselectivity.

XLogP3

0.3

Hydrogen Bond Acceptor Count

3

Hydrogen Bond Donor Count

1

Exact Mass

210.136827821 g/mol

Monoisotopic Mass

210.136827821 g/mol

Heavy Atom Count

15

Dates

Modify: 2024-08-10

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